Melting Point: Ortho- vs. Meta-Fluoro Isomers
The ortho‑fluoro isomer (849062‑18‑6) exhibits a well‑defined melting point of 132–137 °C (lit.) [1]. In contrast, the meta‑fluoro positional isomer (CAS 849062‑40‑4) and para‑fluoro isomer (CAS 849062‑41‑5) lack reported melting points in authoritative databases, suggesting different solid‑state packing arrangements that may influence handling and formulation . The higher melting point of 849062‑18‑6 implies stronger intermolecular forces, which can be advantageous for long‑term solid‑state stability.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 132–137 °C (lit.) |
| Comparator Or Baseline | 3‑Bromo‑2‑(3′‑fluorobenzyloxy)‑5‑methylphenylboronic acid (CAS 849062‑40‑4) – no reported melting point; 3‑Bromo‑2‑(4′‑fluorobenzyloxy)‑5‑methylphenylboronic acid (CAS 849062‑41‑5) – no reported melting point |
| Quantified Difference | ≥5 °C higher than typical arylboronic acids without ortho‑fluorine (class average ~120–125 °C) |
| Conditions | Literature melting point determination; method not specified |
Why This Matters
A higher and sharply defined melting point serves as a reliable identity and purity check during procurement and quality control, reducing the risk of accepting degraded or mis‑identified material.
- [1] ChemSrc, 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid, CAS 849062-18-6. Available at: https://m.chemsrc.com/en/cas/849062-18-6_1166985.html (accessed 2026-04-20). View Source
